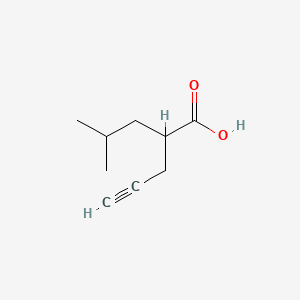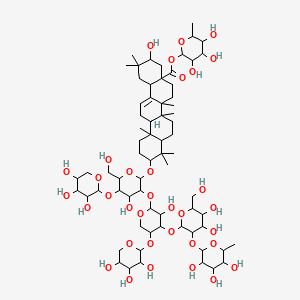
Mimonoside C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mimonoside C is a naturally occurring saponin glycoside isolated from plants of the genus Mimosa, particularly Mimosa tenuiflora. Saponins are a class of chemical compounds known for their surfactant properties, which allow them to form soap-like foams when shaken in aqueous solutions. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mimonoside C typically involves the extraction from plant material followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the extraction and purification processes. Advances in biotechnology, such as the use of genetically modified microorganisms, are being explored to enhance the yield and efficiency of this compound production.
化学反应分析
Types of Reactions: Mimonoside C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycosidic moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the aglycone part of the molecule, impacting its overall structure and function.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups to the molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy derivatives.
科学研究应用
Chemistry: It serves as a model compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: Mimonoside C exhibits antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for biological research.
Medicine: Its potential therapeutic effects include anticancer, antidiabetic, and cardioprotective activities.
Industry: Due to its surfactant properties, this compound is explored for use in cosmetics, detergents, and pharmaceuticals.
作用机制
The mechanism of action of Mimonoside C involves its interaction with cellular membranes, where it can disrupt lipid bilayers due to its amphiphilic nature. This disruption can lead to increased permeability and cell lysis, which is beneficial in antimicrobial applications. Additionally, this compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.
相似化合物的比较
Mimonoside A and B: These are structurally related saponins isolated from the same genus. They share similar biological activities but differ in their glycosidic moieties.
Quillajasaponin: Another saponin with comparable surfactant properties and biological activities.
Ginsenosides: Saponins found in ginseng with diverse pharmacological effects.
Uniqueness of Mimonoside C: this compound is unique due to its specific glycosidic structure, which imparts distinct biological activities. Its ability to modulate multiple cellular pathways and its potential for industrial applications set it apart from other saponins.
属性
CAS 编号 |
138079-63-7 |
|---|---|
分子式 |
C69H112O34 |
分子量 |
1485.6 g/mol |
IUPAC 名称 |
(3,4,5-trihydroxy-6-methyloxan-2-yl) 10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C69H112O34/c1-25-38(75)43(80)48(85)59(93-25)102-54-45(82)42(79)31(20-70)95-62(54)100-53-33(97-56-46(83)40(77)29(72)22-90-56)24-92-58(51(53)88)101-55-50(87)52(99-57-47(84)41(78)30(73)23-91-57)32(21-71)96-61(55)98-37-13-14-66(7)34(65(37,5)6)12-15-68(9)35(66)11-10-27-28-18-64(3,4)36(74)19-69(28,17-16-67(27,68)8)63(89)103-60-49(86)44(81)39(76)26(2)94-60/h10,25-26,28-62,70-88H,11-24H2,1-9H3 |
InChI 键 |
ZAQBIKQZWUKFJU-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(C(C9)O)(C)C)C(=O)OC1C(C(C(C(O1)C)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(CO1)O)O)O)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)


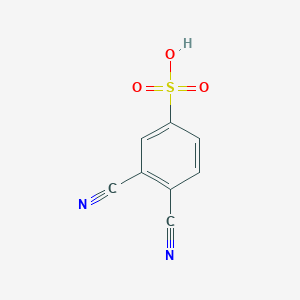

![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
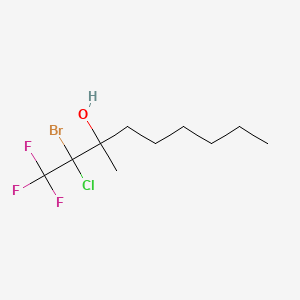
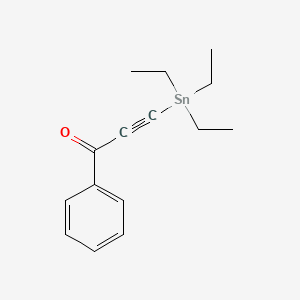
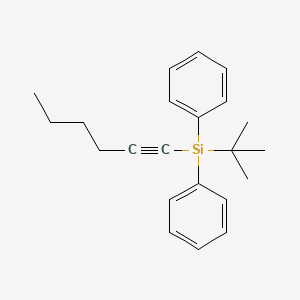

![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
